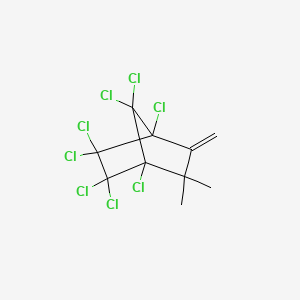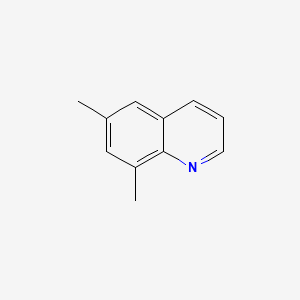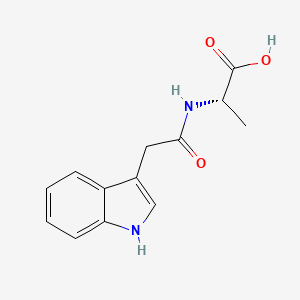
N-(3-Indolilacetil)-L-alanina
Descripción general
Descripción
Synthesis Analysis
The synthesis of IAA and its derivatives, including IAA-L-Ala, often involves complex chemical reactions that aim to replicate or modify the naturally occurring IAA to understand its function or to enhance its properties for various applications. For example, Magnus, Bandurski, and Schulze (1980) detailed the synthesis of deuterium-labeled IAA, which is crucial for mass spectrometric assays and offers insights into the synthesis techniques that can be adapted for IAA-L-Ala (Magnus et al., 1980).
Molecular Structure Analysis
The molecular structure of IAA-L-Ala, like its parent compound IAA, is defined by the indole ring and the side chain that carries the carboxylic acid functional group. The presence of the L-Alanine moiety in IAA-L-Ala introduces additional structural features that can influence its binding and activity in biological systems. Studies on related compounds provide insights into how these structures interact with biological targets, with NMR and computer simulations revealing conformational properties critical to their activity (Polinsky et al., 1992).
Aplicaciones Científicas De Investigación
Regulación del Crecimiento Vegetal
IAA-L-Ala es un conjugado de auxina, que juega un papel crucial en el desarrollo de las plantas. Como forma de almacenamiento de la hormona vegetal activa ácido indol-3-acético (IAA), regula varios aspectos del crecimiento vegetal, incluida la división celular, la elongación y la diferenciación . La liberación controlada de IAA de sus conjugados como IAA-L-Ala asegura un suministro constante de la hormona para un crecimiento vegetal óptimo.
Modulación de la Respuesta al Estrés
Las investigaciones indican que IAA-L-Ala puede estar involucrado en la respuesta de las plantas a las condiciones de estrés. El conjugado puede ser hidrolizado para liberar IAA libre, que modula las respuestas fisiológicas de la planta a las tensiones ambientales como la sequía, la salinidad y los extremos de temperatura .
Procesos de Desarrollo
IAA-L-Ala está implicado en procesos de desarrollo clave en las plantas. Está asociado con la formación de tejidos vasculares, el desarrollo de embriones y la iniciación de los sistemas de brotes y raíces. La regulación precisa de los niveles de auxina a través de la conjugación y la desconjugación es vital para estos procesos .
Modulación de la Homeostasis de Auxina
La homeostasis de la auxina, una hormona vegetal fundamental, se mantiene a través de la síntesis e hidrólisis de sus conjugados como IAA-L-Ala. Este equilibrio es esencial para el crecimiento y desarrollo general de la planta, asegurando que los niveles de auxina no sean ni demasiado altos ni demasiado bajos .
Aplicaciones Agrícolas
IAA-L-Ala tiene aplicaciones potenciales en la agricultura, donde podría utilizarse para aumentar los rendimientos de los cultivos, mejorar la salud de las plantas e incrementar la resistencia a plagas y enfermedades. Al influir en los niveles de auxina, puede afectar indirectamente al desarrollo de los frutos y a los procesos de maduración .
Investigación Biotecnológica
En la investigación biotecnológica, IAA-L-Ala sirve como un compuesto modelo para estudiar los mecanismos de acción y metabolismo de la auxina. Comprender cómo se sintetiza y metaboliza IAA-L-Ala puede conducir al desarrollo de nuevas estrategias para la mejora de los cultivos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(3-Indolylacetyl)-L-alanine, also known as IAA-L-Ala, primarily targets the heme oxygenase-1 (HO-1) enzyme . HO-1 plays a crucial role in the body’s defense mechanism against oxidative stress . It is also involved in the induction of anti-inflammatory effects .
Mode of Action
IAA-L-Ala interacts with its target, HO-1, and induces its up-regulation . This up-regulation is observed in a dose-dependent manner under both normal and lipopolysaccharide (LPS)-stimulated conditions . The compound also neutralizes free radicals directly, suggesting a dual mode of action .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and oxidative stress . By up-regulating HO-1, IAA-L-Ala can mitigate the LPS-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key player in the inflammatory response . This results in the amelioration of LPS-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), as well as the generation of reactive oxidative species (ROS) and nitric oxide (NO) .
Pharmacokinetics
For instance, its ability to neutralize free radicals and modulate inflammatory responses suggests it can effectively reach and interact with its cellular targets .
Result of Action
The action of IAA-L-Ala leads to molecular and cellular effects, primarily the alleviation of inflammatory responses and free radical generation . By inducing HO-1 and neutralizing free radicals, the compound can mitigate the expression of pro-inflammatory cytokines and the generation of ROS and NO .
Action Environment
The action, efficacy, and stability of IAA-L-Ala can be influenced by various environmental factors. For instance, the presence of LPS, a potent inducer of inflammation, can enhance the compound’s anti-inflammatory effects . .
Propiedades
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCJLXTUCMFLF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349333 | |
| Record name | IAA-L-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57105-39-2 | |
| Record name | IAA-L-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) in cancer treatment?
A1: Recent studies suggest that pre-treatment serum levels of IAA-L-Ala could be a potential biomarker for predicting treatment efficacy in patients with advanced non-small-cell lung cancer (NSCLC) undergoing PD-1 inhibitor plus chemotherapy. [] Specifically, lower levels of IAA-L-Ala were associated with improved outcomes and longer progression-free survival (PFS) in these patients. [] This finding highlights the potential of IAA-L-Ala as a predictive biomarker for this specific treatment approach.
Q2: How does the role of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) differ across various plant species?
A2: While IAA-L-Ala shows promise as a potential biomarker in cancer treatment, it also plays a role in plant metabolism. Research indicates significant differences in the metabolic profiles of watermelon fruits (Citrullus spp.) with varying domestication statuses. [] IAA-L-Ala was identified as one of the main divergent metabolites contributing to the difference between cultivated watermelon fruits with different flesh colors. [] This highlights the diverse roles this compound can play across different biological contexts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



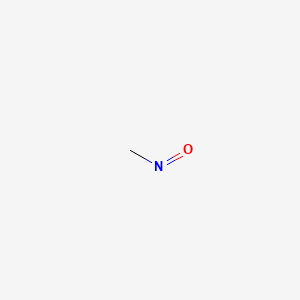
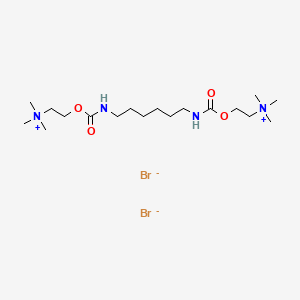

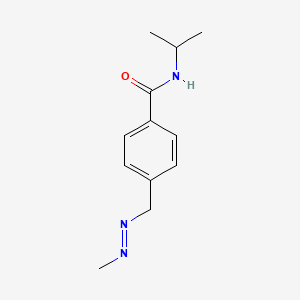


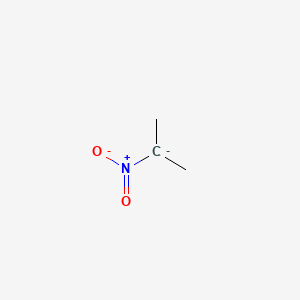
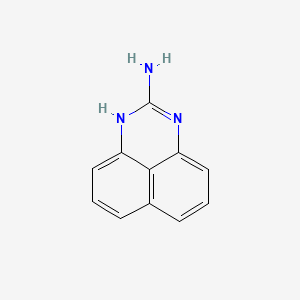
![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)

